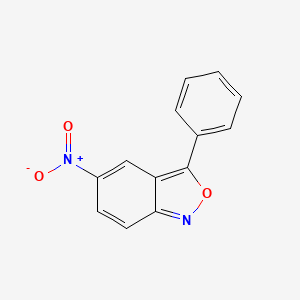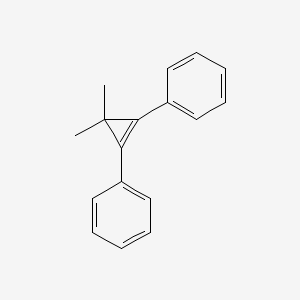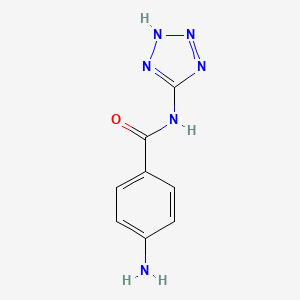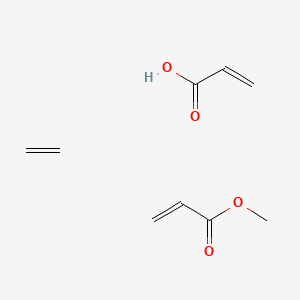
Ethene;methyl prop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene, methyl prop-2-enoate, and prop-2-enoic acid are organic compounds with significant industrial and scientific applications. Ethene, also known as ethylene, is a simple hydrocarbon with the formula C₂H₄. Methyl prop-2-enoate, commonly referred to as methyl acrylate, is an ester with the formula C₄H₆O₂. Prop-2-enoic acid, also known as acrylic acid, is a carboxylic acid with the formula C₃H₄O₂. These compounds are integral in the production of polymers, resins, and various chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethene: Ethene is primarily produced through the steam cracking of hydrocarbons such as ethane and propane. The reaction involves heating the hydrocarbons to high temperatures (around 850°C) in the presence of steam, resulting in the formation of ethene and other byproducts.
Methyl Prop-2-enoate: Methyl prop-2-enoate is synthesized through the esterification of acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.
Prop-2-enoic Acid: Prop-2-enoic acid is produced by the oxidation of propylene.
Industrial Production Methods
Ethene: Industrial production of ethene involves steam cracking of naphtha or natural gas liquids in large-scale petrochemical plants. The process is optimized for high yield and efficiency.
Methyl Prop-2-enoate: Industrial production of methyl prop-2-enoate involves continuous esterification processes with recycling of unreacted methanol and acrylic acid to maximize yield.
Prop-2-enoic Acid: Prop-2-enoic acid is produced on an industrial scale through the catalytic oxidation of propylene in fixed-bed reactors, ensuring high conversion rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Prop-2-enoic acid can undergo oxidation to form carbon dioxide and water.
Esterification: Prop-2-enoic acid reacts with alcohols to form esters such as methyl prop-2-enoate.
Polymerization: Both methyl prop-2-enoate and prop-2-enoic acid can undergo polymerization to form poly(methyl acrylate) and poly(acrylic acid), respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Esterification: Acid catalysts such as sulfuric acid or
Propiedades
Número CAS |
41525-41-1 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
ethene;methyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2.C2H4/c1-3-4(5)6-2;1-2-3(4)5;1-2/h3H,1H2,2H3;2H,1H2,(H,4,5);1-2H2 |
Clave InChI |
HUWKYPGRHYMWMB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C.C=C.C=CC(=O)O |
Números CAS relacionados |
41525-41-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


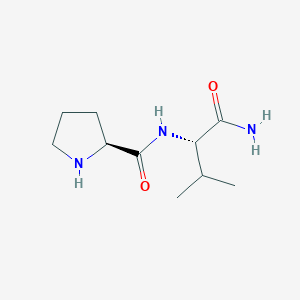
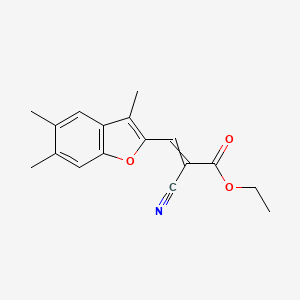
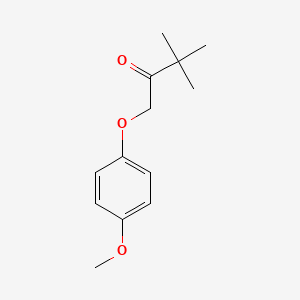
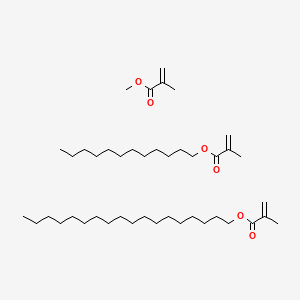
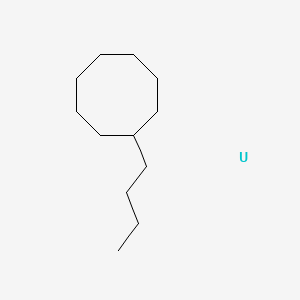
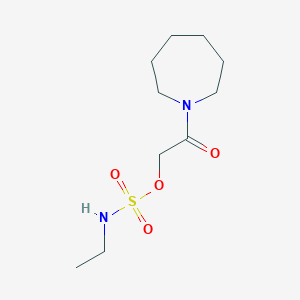
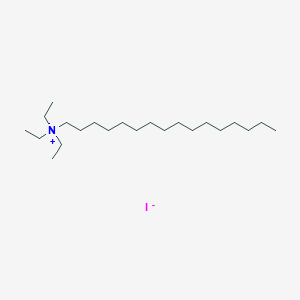
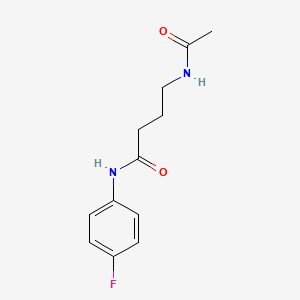
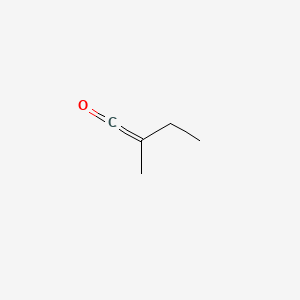
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
